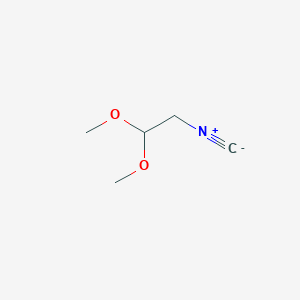

2,2-Dimethoxyethyl isocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSDTQNBQUWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethoxyethyl Isocyanide

Abstract

2,2-Dimethoxyethyl isocyanide is a valuable and versatile building block in modern organic synthesis, particularly renowned for its application in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, making this isocyanide a key reagent in combinatorial chemistry and drug discovery programs.[3][4] This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the widely adopted method of formamide dehydration. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for successful synthesis, purification, and characterization.

Introduction: The Strategic Importance of this compound

Isocyanides, characterized by the R–N≡C functional group, are unique C1 synthons that exhibit a rich and diverse reactivity profile. Among the various isocyanides utilized in synthesis, this compound offers distinct advantages. The acetal moiety provides a latent aldehyde functionality, which can be deprotected under acidic conditions post-reaction, thereby introducing a reactive handle for further molecular elaboration. This "convertible" nature makes it a powerful tool for generating molecular diversity.

The primary application of this compound lies in its role as a cornerstone of isocyanide-based multicomponent reactions (IMCRs). The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides in a single, highly atom-economical step.[2][3] The use of this compound in this context allows for the synthesis of complex peptide-like structures and diverse heterocyclic systems.[5][6]

Core Synthetic Strategy: Dehydration of N-(2,2-Dimethoxyethyl)formamide

The most reliable and commonly employed method for preparing this compound is the dehydration of its N-formyl precursor, N-(2,2-dimethoxyethyl)formamide.[7][8] This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (NEt₃) being a highly effective and scalable choice.[9][10]

Principle and Mechanism

The dehydration reaction proceeds via the activation of the formamide's carbonyl oxygen by the electrophilic dehydrating agent (e.g., POCl₃). This is followed by a base-mediated elimination to furnish the isocyanide.

Mechanism: Formamide Dehydration using POCl₃/NEt₃

Caption: Dehydration of N-(2,2-dimethoxyethyl)formamide via POCl₃.

Experimental Protocols

Part A: Synthesis of N-(2,2-Dimethoxyethyl)formamide

The precursor formamide is readily prepared from the corresponding primary amine, 2,2-dimethoxyethylamine (aminoacetaldehyde dimethyl acetal), and a formylating agent. Due to the acid-sensitivity of the acetal group, harsh formylating agents like pure formic acid should be avoided. A milder, effective method involves the use of ethyl formate or a mixed anhydride. A procedure analogous to the synthesis of N-(2,2-diethoxy)ethyl formamide can be adapted.[7]

Materials & Equipment:

-

2,2-Dimethoxyethylamine

-

Ethyl formate (or Propyl formate)

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Protocol:

-

Combine 2,2-dimethoxyethylamine (1.0 equiv) and ethyl formate (2.0-3.0 equiv) in a round-bottomed flask.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

-

Purify the resulting crude N-(2,2-dimethoxyethyl)formamide by vacuum distillation to yield a colorless oil.

Part B: Dehydration to this compound

CAUTION: This procedure must be performed in a well-ventilated fume hood as isocyanides are volatile and possess a highly unpleasant, potent odor.

Materials & Equipment:

-

N-(2,2-dimethoxyethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (NEt₃), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Three-necked round-bottomed flask with a dropping funnel, nitrogen inlet, and thermometer

-

Ice-water bath

-

Magnetic stirrer

Step-by-Step Protocol:

-

Set up a dry, three-necked flask under a nitrogen atmosphere.

-

Charge the flask with N-(2,2-dimethoxyethyl)formamide (1.0 equiv) and anhydrous dichloromethane. If following a solvent-free protocol, triethylamine itself can act as the solvent.[10]

-

Add triethylamine (2.2-2.5 equiv) to the flask and cool the mixture to 0 °C using an ice-water bath.

-

Slowly add a solution of phosphorus oxychloride (1.0-1.1 equiv) in anhydrous DCM to the stirred mixture via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. The reaction is typically rapid.[9][11]

-

Monitor the reaction by TLC (staining with KMnO₄) or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the N≡C stretch).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure (keeping the bath temperature low to avoid product loss).

-

Purify the crude isocyanide by vacuum distillation to obtain a colorless liquid with a characteristic foul odor.

Experimental Workflow: From Amine to Isocyanide

Caption: Overall workflow for the synthesis of this compound.

Alternative Synthetic Route: The Hofmann Carbylamine Reaction

An alternative, albeit less common, route is the Hofmann isocyanide synthesis (or carbylamine reaction).[12][13] This reaction involves treating the primary amine (2,2-dimethoxyethylamine) with chloroform (CHCl₃) and a strong base, such as potassium hydroxide, often under phase-transfer catalysis conditions.[14]

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate, which is then attacked by the nucleophilic amine.[13][15]

While historically significant, this method is often avoided due to the use of toxic chloroform and the generation of potentially hazardous byproducts. Yields can also be lower compared to the formamide dehydration route. However, modern flow chemistry approaches have shown promise in revitalizing this method for certain applications.[16]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value/Observation |

| Appearance | Colorless liquid |

| Odor | Extremely unpleasant, pungent |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Boiling Point | ~60-65 °C at reduced pressure (e.g., ~15 mmHg) |

| ¹H NMR (CDCl₃) | δ ~3.45 (s, 6H, -OCH₃), ~3.40 (t, 2H, -CH₂-N), ~4.50 (t, 1H, -CH(OMe)₂) |

| ¹³C NMR (CDCl₃) | δ ~157 (t, -N≡C), ~102 (-CH(OMe)₂), ~54 (-OCH₃), ~45 (-CH₂-N) |

| FTIR (neat) | Strong, sharp absorption at ~2150 cm⁻¹ (N≡C stretch) |

Note: Exact spectroscopic values may vary slightly depending on the solvent and instrument.

Purification and Handling

Purification: Vacuum distillation is the most effective method for purifying the final product. However, isocyanides can be sensitive to silica gel, which can cause decomposition.[17][18] If chromatographic purification is necessary, using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases is recommended.[18]

Handling and Storage:

-

Odor: Due to the powerful and pervasive odor, all manipulations should be conducted in a high-performance fume hood. Glassware can be decontaminated by rinsing with an acidic solution (e.g., dilute HCl) to hydrolyze the isocyanide, followed by a standard cleaning procedure.

-

Stability: this compound is moderately stable. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage) to prevent polymerization or degradation.

Conclusion

The synthesis of this compound is a well-established process that is crucial for researchers in medicinal chemistry and organic synthesis. The dehydration of N-(2,2-dimethoxyethyl)formamide using phosphorus oxychloride and triethylamine stands as the most robust and reliable method, offering high yields and operational simplicity. By following the detailed protocols and adhering to the safety and handling precautions outlined in this guide, researchers can confidently prepare high-purity this compound, unlocking its vast potential in the construction of complex and biologically relevant molecules.

References

-

ResearchGate. (n.d.). Synthesis of α,ω-diene monomers employing 2-(2,2-dimethoxyethyl)phenyl...[5]

-

Thieme E-Books. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).[1]

-

Organic Syntheses. (n.d.). Ugi Multicomponent Reaction.[19]

-

Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane.[7]

-

ResearchGate. (2018). New route for synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole and DFT investigation.[6]

-

ResearchGate. (n.d.). Synthesis of isocyanide by dehydration of formamide.[8]

-

Organic Syntheses. (n.d.). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE.[14]

-

Grokipedia. (n.d.). Carbylamine reaction.[12]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide...[20]

-

Wikipedia. (n.d.). Carbylamine reaction.[13]

-

ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con.[9]

-

The Royal Society of Chemistry. (n.d.). Isocyanide 2.0.[11]

-

Wikipedia. (n.d.). Ugi reaction.[2]

-

RSC Publishing. (n.d.). Revitalised Hofmann carbylamine synthesis made possible with flow chemistry.[16]

-

ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad.[17]

-

PMC. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.[3]

-

PMC - NIH. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[10]

-

L.S.College, Muzaffarpur. (2020). Carbylamine reaction.[15]

-

Beilstein Journal of Organic Chemistry. (n.d.). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.[4]

-

DTIC. (n.d.). ISOCYANIDE SYNTHESIS.[21]

-

ResearchGate. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret.[18]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to 2,2-Dimethoxyethyl Isocyanide: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of 2,2-dimethoxyethyl isocyanide, a versatile and reactive building block in contemporary organic synthesis. While a specific CAS number for the isolated compound is not readily found in common chemical databases, its in situ generation and immediate application, particularly in multicomponent reactions, are well-documented. This guide will furnish researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, key chemical properties, and significant applications, with a focus on the Ugi four-component reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its practical use in the laboratory.

Introduction: The Versatility of the Isocyanide Functional Group

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C.[1] This unique functional group imparts a dual electronic character, with the terminal carbon atom exhibiting both nucleophilic and electrophilic properties. This ambiphilic nature makes isocyanides exceptionally valuable reagents in organic synthesis, particularly in the construction of complex molecular architectures.[2] They are renowned for their participation in a variety of powerful transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][3] These reactions allow for the rapid assembly of intricate molecules from simple starting materials in a single synthetic operation, a strategy highly valued in medicinal chemistry and materials science for the generation of molecular diversity.[3]

This compound, the subject of this guide, is an aliphatic isocyanide that has garnered interest due to the synthetic utility of its acetal moiety. This functional group can serve as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for subsequent transformations.

Physicochemical Properties and Spectroscopic Data

While detailed physicochemical data for the isolated this compound are scarce due to its common in situ generation, key properties can be inferred from its structure and the general characteristics of aliphatic isocyanides.

| Property | Estimated Value/Characteristic | Source |

| Molecular Formula | C₅H₉NO₂ | - |

| Molecular Weight | 115.13 g/mol | - |

| Appearance | Expected to be a colorless liquid | [4] |

| Odor | Pungent and unpleasant, characteristic of isocyanides | [1] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, methanol, and diethyl ether. | [5] |

| IR Spectroscopy | A strong, characteristic N≡C stretching vibration is expected in the range of 2110-2165 cm⁻¹. | [1] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-(2,2-dimethoxyethyl)formamide.[6] This transformation can be achieved using various dehydrating agents.

Preparation of the Formamide Precursor

The synthesis of N-(2,2-dimethoxyethyl)formamide is a straightforward process, typically involving the formylation of aminoacetaldehyde dimethyl acetal.

Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)formamide

-

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous methyl formate or ethyl formate

-

Methanol (as solvent, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal in an excess of methyl formate.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methyl formate and any methanol formed under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2,2-dimethoxyethyl)formamide can often be used in the subsequent dehydration step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

Dehydration to this compound

The dehydration of N-(2,2-dimethoxyethyl)formamide is the critical step in generating the isocyanide. Several reagent systems can be employed for this purpose, with the combination of triphosgene and a tertiary amine base being a common and effective choice for in situ generation in the context of multicomponent reactions.[5]

Experimental Protocol: In Situ Generation of this compound

-

Materials:

-

N-(2,2-dimethoxyethyl)formamide[6]

-

Triphosgene

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2,2-dimethoxyethyl)formamide and triethylamine (2.4 equivalents) in anhydrous DCM.[5]

-

Cool the solution to approximately -10 °C using an ice-salt bath.[5]

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.[5]

-

Add the triphosgene solution dropwise to the stirred formamide solution over a period of 30-45 minutes, maintaining the temperature at -10 °C.[5]

-

After the addition is complete, stir the reaction mixture at -10 °C for an additional 30 minutes.[5] The resulting solution containing this compound is then ready for use in subsequent reactions.

-

Applications in Organic Synthesis: The Ugi Four-Component Reaction

A primary application of this compound is its use as a key component in the Ugi four-component reaction (U-4CR).[7] The U-4CR is a powerful tool for the convergent synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[7]

General Mechanism of the Ugi Reaction

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7]

Caption: Generalized mechanism of the Ugi four-component reaction.

Synthetic Utility of this compound in the Ugi Reaction

The incorporation of this compound into the Ugi reaction provides a product bearing a masked aldehyde functionality. This allows for post-Ugi modifications, significantly expanding the synthetic utility of the reaction.

Illustrative Workflow: Ugi Reaction followed by Acetal Deprotection

Caption: Workflow illustrating the Ugi reaction with this compound followed by deprotection.

Safety and Handling

Isocyanides are known for their potent and unpleasant odors and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Due to their potential toxicity, skin and eye contact should be avoided through the use of personal protective equipment, including gloves and safety glasses. Triphosgene, used in the synthesis of the isocyanide, is a toxic solid and should be handled with extreme care.

Conclusion

This compound serves as a valuable and versatile reagent in modern organic synthesis. While often generated in situ, its application in multicomponent reactions, particularly the Ugi reaction, provides a powerful platform for the rapid construction of complex molecules with latent functionality. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to advancements in drug discovery and materials science.

References

- Llevot, A., Boukis, A. C., Oelmann, S., Wetzel, K., & Meier, M. A. R. (2017). An Update on Isocyanide-Based Multicomponent Reactions in Polymer Science. Monatshefte für Chemie - Chemical Monthly, 148(6), 965-973.

-

Thieme E-Books. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from [Link]

-

Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,2-Diethoxy-1-Isocyanoethane. Retrieved from [Link]

- Domling, A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 17(12), 10457-10507.

-

ChemWhat. (n.d.). 1-(2,2-DiMethoxy-ethyl)-2-isocyano-benzene CAS#: 592479-02-2. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2-Dimethoxyethyl)methacrylamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2-dimethoxyethyl)formamide. Retrieved from [Link]

-

Wikipedia. (2023). Methyl isocyanide. Retrieved from [Link]

- Wilhelm, M. (2018). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (Doctoral dissertation, Karlsruher Institut für Technologie).

-

Cheméo. (n.d.). Chemical Properties of Ethyl isocyanide (CAS 624-79-3). Retrieved from [Link]

-

PubChem. (n.d.). 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,2-DIMETHOXY-1,2-DIPHENYLETHAN-1-ONE | CAS 24650-42-8. Retrieved from [Link]

-

Embibe. (2023). Chemical Properties of Cyanides & Isocyanides: Formula, Reactions. Retrieved from [Link]

-

Wikipedia. (2023). Isocyanide. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isocyanide. Retrieved from [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. embibe.com [embibe.com]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl isocyanide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-(2,2-dimethoxyethyl)formamide | C5H11NO3 | CID 10942469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2,2-Dimethoxyethyl Isocyanide: A Technical Guide

Introduction

2,2-Dimethoxyethyl isocyanide is a versatile building block in organic synthesis, prized for its utility in multicomponent reactions such as the Ugi and Passerini reactions. These powerful transformations enable the rapid assembly of complex molecular architectures from simple starting materials, making them invaluable tools in drug discovery and materials science. The unique electronic structure of the isocyanide functional group, with its formally divalent carbon and zwitterionic character, dictates its reactivity and provides a distinctive spectroscopic signature. This guide provides an in-depth analysis of the expected infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic features of this compound, offering a predictive framework for its characterization. While direct experimental spectra for this specific compound are not readily found in the surveyed literature, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust interpretive guide for researchers.

Synthesis of this compound

The most common and effective method for the synthesis of aliphatic isocyanides like this compound is the dehydration of the corresponding N-formamide. This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as triethylamine (NEt₃) being a widely employed and efficient method. The reaction proceeds by activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the stretching vibration of the isocyanide group (–N≡C).

The isocyanide triple bond stretch is characterized by a strong and sharp absorption band typically appearing in the range of 2165–2110 cm⁻¹[1]. This region of the IR spectrum is relatively uncongested, making the isocyanide peak a clear indicator of the functional group's presence. The exact position of this band can be influenced by the electronic environment of the isocyanide.

In addition to the characteristic isocyanide stretch, the IR spectrum of this compound will exhibit other absorption bands corresponding to the various bonds within the molecule:

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (CH₂) and methoxy (OCH₃) groups are expected in the region of 3000-2850 cm⁻¹.

-

C-O Stretching: The stretching vibrations of the C-O bonds in the acetal moiety will give rise to strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Predicted Infrared Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Isocyanide (–N≡C) Stretch | 2150 - 2130 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C-O (Acetal) Stretch | 1150 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

-

Methoxy Protons (–OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atoms, this signal is expected to be in the range of δ 3.3 - 3.5 ppm .

-

Methylene Protons (–CH₂–): The two protons of the methylene group adjacent to the isocyanide functionality will appear as a triplet. The isocyanide group exerts a deshielding effect, and coupling to the neighboring methine proton will result in a triplet. This signal is predicted to be in the range of δ 3.4 - 3.6 ppm .

-

Methine Proton (–CH–): The single proton of the acetal group will appear as a triplet due to coupling with the adjacent methylene protons. This proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding. Its chemical shift is anticipated to be in the range of δ 4.5 - 4.7 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display four distinct signals.

-

Isocyanide Carbon (–N≡C): The isocyanide carbon is typically found in the range of δ 155 - 165 ppm . Due to the quadrupolar nature of the nitrogen atom (¹⁴N), this signal may be broadened. It is also possible to observe coupling between the ¹³C and ¹⁴N nuclei, which would result in a splitting of the signal[1].

-

Acetal Carbon (–CH(OR)₂): The carbon of the acetal group, being bonded to two electronegative oxygen atoms, will be significantly deshielded and is expected to appear in the range of δ 100 - 105 ppm .

-

Methylene Carbon (–CH₂–): The methylene carbon adjacent to the isocyanide group will be deshielded and is predicted to have a chemical shift in the range of δ 45 - 50 ppm .

-

Methoxy Carbons (–OCH₃): The two equivalent methoxy carbons will give rise to a single signal in the range of δ 53 - 57 ppm .

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| ¹H | |||

| -OCH₃ | 3.3 - 3.5 | singlet | 6H |

| -CH₂- | 3.4 - 3.6 | triplet | 2H |

| -CH- | 4.5 - 4.7 | triplet | 1H |

| ¹³C | |||

| -N≡C | 155 - 165 | singlet | |

| -CH(OR)₂ | 100 - 105 | singlet | |

| -CH₂- | 45 - 50 | singlet | |

| -OCH₃ | 53 - 57 | singlet |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquid samples, a small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared and a drop placed on a single salt plate, allowing the solvent to evaporate.

-

-

Instrument Setup:

-

The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

A background spectrum of the clean salt plates (or the solvent on the salt plate) is recorded.

-

-

Data Acquisition:

-

The prepared sample is placed in the sample holder of the spectrometer.

-

The spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

-

Instrument Setup (¹H NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The probe is tuned and the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

A standard one-pulse ¹H NMR experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing (¹H NMR):

-

The acquired free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak or TMS (δ 0.00 ppm).

-

The signals are integrated to determine the relative number of protons.

-

-

Instrument Setup and Data Acquisition (¹³C NMR):

-

Similar to ¹H NMR, the probe is tuned for ¹³C observation.

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing (¹³C NMR):

-

The FID is Fourier transformed, and the spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the solvent peak or TMS.

-

Visualizations

Figure 1: Molecular Structure of this compound.

Figure 2: General Workflow for Synthesis and Spectroscopic Characterization.

References

- Ugi, I. The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angew. Chem. Int. Ed. Engl.1962, 1 (1), 8–21.

-

Isocyanide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link].

- Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazz. Chim. Ital.1921, 51, 126-129.

-

Organic Syntheses Procedure. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved January 14, 2026, from [Link].

Sources

A Toxicological Evaluation Framework for 2,2-Dimethoxyethyl Isocyanide: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive toxicological overview of 2,2-Dimethoxyethyl isocyanide. Acknowledging the current absence of specific toxicological data for this compound in publicly accessible literature, this document establishes a predictive toxicological profile by leveraging data from the broader isocyanide and isocyanate chemical classes. We will delve into the inherent reactivity of the isocyanide functional group, draw parallels with the well-documented hazards of isocyanates, and propose a structured, multi-tiered workflow for the systematic toxicological evaluation of novel isocyanides. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling of this compound and other structurally related compounds for which empirical data is not yet available.

Introduction: Addressing the Data Gap

This compound is a chemical intermediate with potential applications in organic synthesis. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for evaluating its potential environmental and health impacts. Currently, there is a notable lack of specific toxicological studies for this compound. This guide, therefore, adopts a proactive and scientifically-grounded approach. By examining the fundamental chemistry of the isocyanide functional group and the extensive toxicological database of the structurally related and highly reactive isocyanates, we can construct a reasoned, albeit predictive, assessment of the potential hazards. The core of this document is a proposed toxicological testing strategy, designed to provide a clear, logical, and efficient pathway for generating the necessary data to perform a comprehensive risk assessment.

Physicochemical Properties and Inferred Reactivity

The structure of this compound consists of an ethyl backbone with two methoxy groups at the 2-position and a terminal isocyanide functional group (-N⁺≡C⁻).

Key Structural Features and Reactivity:

-

Isocyanide Group: The isocyanide carbon has a dual electronic character, exhibiting both nucleophilic and electrophilic (carbenoid) properties.[1] This makes it highly reactive towards a variety of reagents.[2]

-

Acid Sensitivity: Isocyanides are susceptible to hydrolysis in the presence of aqueous acid, which converts them into the corresponding formamides.[3] This reaction can be used to neutralize the often potent and unpleasant odors associated with volatile isocyanides.

-

Polymerization: In the presence of Lewis and Brønsted acids, some isocyanides can undergo polymerization.[3]

-

Thermal Stability: Isocyanides can rearrange to the more stable nitrile isomers at elevated temperatures.[4]

-

Metabolic Lability: As a primary isocyanide, this compound may be metabolically labile, similar to other aromatic and primary isocyanides which have been shown to be unstable in hepatic metabolism studies.[5][6][7]

The presence of ether linkages suggests potential sites for oxidative metabolism by cytochrome P450 enzymes. The overall reactivity profile indicates that while the compound may be stable under basic conditions, its handling requires care to avoid acidic environments and high temperatures.

General Toxicology of the Isocyanide Class

The toxicological data for the isocyanide class as a whole is not extensive, but some general characteristics have been noted.

-

Odor: Many low-molecular-weight isocyanides are known for their extremely unpleasant and pervasive odors. While not a direct toxicological endpoint, this property necessitates handling in well-ventilated fume hoods.

-

Acute Toxicity: The toxicity of isocyanides is not well-investigated, but they are generally considered to not have high acute toxicity.[6] However, this is a broad generalization, and caution should be exercised with any new compound. Some specific isocyanides, such as cyclohexyl isocyanide, are known to be toxic.

-

Metabolic Fate: Recent studies on the hepatic metabolism of isocyanides indicate that their stability is highly dependent on their structure. Secondary and tertiary isocyanides have been found to be more resistant to metabolism, whereas primary and aromatic isocyanides are more labile.[5][7] This suggests that this compound, being a primary isocyanide, is likely to be metabolized in vivo.

Isocyanates as a Surrogate for Hazard Assessment

Due to the limited data on isocyanides and the potential for their oxidation to isocyanates, the extensive toxicological database for isocyanates serves as a valuable, conservative surrogate for hazard identification. Isocyanates are highly reactive electrophiles and their toxicity is well-documented.[8][9]

Inhalation Toxicity and Respiratory Sensitization

The primary health concern associated with isocyanates is respiratory sensitization, which can lead to occupational asthma.[10][11][12]

-

Acute Effects: Short-term inhalation can cause irritation of the nose, throat, and eyes, as well as coughing, wheezing, and shortness of breath.[13]

-

Chronic Effects & Sensitization: Repeated exposure, even at low concentrations, can lead to allergic sensitization.[10] Once sensitized, an individual can experience severe asthma attacks upon subsequent exposure to even minute quantities of the substance.[14] This condition can be permanent and life-threatening.

Dermal and Ocular Toxicity

-

Skin Irritation and Sensitization: Isocyanates are skin irritants and can cause allergic contact dermatitis.[13][15] There is substantial evidence from animal studies and a growing number of human case reports suggesting that dermal exposure can also lead to systemic sensitization, increasing the risk of developing occupational asthma upon subsequent inhalation.[16][17]

-

Eye Irritation: Direct contact with isocyanates can cause severe eye irritation, redness, and swelling.[13]

Workplace Exposure Standards

To provide a quantitative perspective on the hazards of isocyanates, the following table summarizes the workplace exposure standards for several common isocyanates.

| Isocyanate Compound | 8-Hour Time-Weighted Average (TWA) | 15-Minute Short-Term Exposure Limit (STEL) |

| Toluene-2,4-diisocyanate (TDI) | 0.02 mg/m³ | 0.07 mg/m³ |

| Methylene diphenyl diisocyanate (MDI) | 0.02 mg/m³ | 0.07 mg/m³ |

| Hexamethylene diisocyanate (HDI) | 0.02 mg/m³ | 0.07 mg/m³ |

| Data sourced from SafeWork NSW[13] |

These extremely low exposure limits underscore the high potency of isocyanates as respiratory sensitizers.

Proposed Toxicological Evaluation Workflow

In the absence of empirical data, a structured and tiered approach to toxicological testing is essential. This workflow is designed to progress from computational and in vitro methods to more complex in vivo studies only as necessary, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).[18] This modern approach, often termed "Toxicity Testing in the 21st Century," allows for efficient, mechanism-based risk assessment.[19][20]

Caption: A tiered workflow for the toxicological evaluation of novel isocyanides.

Experimental Protocols:

Tier 1: In Silico & Physicochemical Analysis

-

(Q)SAR Modeling: Utilize computational models (e.g., OECD QSAR Toolbox, DEREK Nexus) to predict potential for mutagenicity, carcinogenicity, skin/respiratory sensitization, and irritation based on structural analogues.

-

Physicochemical Characterization: Experimentally determine water solubility, octanol-water partition coefficient (LogP), and stability under various pH and temperature conditions. This data is crucial for designing and interpreting subsequent in vitro and in vivo studies.

Tier 2: In Vitro Assays

-

Cytotoxicity: Perform a Neutral Red Uptake or MTT assay using relevant human cell lines (e.g., A549 lung carcinoma cells, HepG2 hepatoma cells) to establish a baseline concentration-response curve and determine the IC50 value.

-

Genotoxicity: Conduct a standard test battery as per regulatory guidelines (e.g., OECD).

-

Ames Test (OECD TG 471): Screen for bacterial reverse mutation to detect point mutations.

-

In Vitro Micronucleus Test (OECD TG 487): Use mammalian cells (e.g., CHO, TK6) to assess for chromosomal damage (clastogenicity and aneuploidy).

-

-

Sensitization: Employ validated non-animal methods.

-

Direct Peptide Reactivity Assay (DPRA, OECD TG 442C): Quantify the reactivity of the chemical with model peptides containing cysteine and lysine to predict skin sensitization potential.

-

KeratinoSens™ (OECD TG 442D): Use a reporter gene assay in human keratinocytes to assess the induction of genes involved in the skin sensitization pathway.

-

-

Metabolic Stability: Incubate this compound with human and rat liver microsomes and hepatocytes to determine its metabolic rate and identify major metabolites. This informs on its potential for bioaccumulation and the nature of circulating metabolites.[21]

Tier 3: Targeted In Vivo Studies If results from Tier 1 and 2 indicate potential for significant toxicity, or if the expected human exposure is high, targeted animal studies may be required.

-

Acute Toxicity (OECD TG 423): Administer the substance orally or dermally to a small number of rodents in a stepwise procedure to determine the acute toxic class.

-

Repeated Dose Toxicity (OECD TG 407): A 28-day oral study in rodents to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

In Vivo Genotoxicity (OECD TG 474): If in vitro genotoxicity tests are positive, an in vivo bone marrow micronucleus test in rodents is performed to assess genotoxicity in a whole animal system.

Hypothesized Metabolic Pathways

Based on the structure of this compound, several metabolic pathways can be hypothesized. The metabolic fate of a compound is a critical determinant of its toxicity, as metabolism can either detoxify the parent compound or bioactivate it to a more reactive species.

Caption: Hypothesized metabolic pathways for this compound.

-

Pathway A (Hydrolysis): The isocyanide functional group can be hydrolyzed to the corresponding formamide, N-(2,2-dimethoxyethyl)formamide.[3] This is a likely detoxification pathway, particularly in the acidic environment of the stomach if ingested.

-

Pathway B (Oxidation): Cytochrome P450 enzymes can catalyze the O-demethylation of the methoxy groups or the hydroxylation of the ethyl backbone. These oxidized metabolites are generally more water-soluble and can be more readily excreted.

-

Pathway C (Conjugation): The parent compound or its oxidized metabolites could be conjugated with endogenous molecules like glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[6] This is a major detoxification pathway for electrophilic compounds.

Conclusion and Recommendations

While specific toxicological data for this compound is currently unavailable, a precautionary approach is warranted based on its chemical structure and the known hazards of related compounds. The isocyanide functional group implies high reactivity, and the extensive data on isocyanates highlight significant potential for respiratory and dermal sensitization.

We strongly recommend that any research involving this compound be conducted under strict safety protocols, including the use of certified fume hoods and appropriate personal protective equipment (nitrile or butyl gloves, safety goggles, lab coat). Until empirical data becomes available, this compound should be treated as a potential irritant and sensitizer. The proposed toxicological evaluation workflow provides a scientifically sound and resource-efficient strategy to systematically fill the existing data gaps and enable a comprehensive risk assessment.

References

-

Binda, E., Carbone, A., Cazzaniga, P., et al. (2020). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Chemical Research in Toxicology, 33(4), 955-966. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. SafeWork NSW. [Link]

-

Bello, D., Woskie, S. R., Streicher, R. P., et al. (2007). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives, 115(3), 328-335. [Link]

-

Pirali, T., Cazzaniga, P., Carbone, A., et al. (2020). The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists? Request PDF. [Link]

-

Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. HSENI. [Link]

-

California Department of Public Health. (2014). Isocyanates: Working Safely. CDPH. [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]

-

Karol, M. H. (1986). Respiratory effects of inhaled isocyanates. CRC Critical Reviews in Toxicology, 16(4), 349-379. [Link]

-

DermNet. (n.d.). Allergic contact dermatitis to isocyanate. DermNet NZ. [Link]

-

Binda, E., Carbone, A., Cazzaniga, P., et al. (2020). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? PubMed. [Link]

-

American Chemistry Council. (n.d.). A REVIEW OF WHETHER DERMAL EXPOSURE TO DIISOCYANATES CAUSES OCCUPATIONAL ASTHMA. American Chemistry Council. [Link]

-

Brown, W. E. (1990). Environmental toxicity of isocyanates. CDC Stacks. [Link]

-

WorkSafeBC. (2024). Isocyanates. WorkSafeBC. [Link]

-

Pawlak, M., Jacewicz, D., et al. (2024). "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". Science of The Total Environment, 939, 173250. [Link]

-

Suginome, M., & Ito, Y. (2004). Product class 7: isocyanides and related compounds. Science of Synthesis, 19, 445-530. [Link]

-

Andersen, M. E., & Krewski, D. (2009). Toxicity Testing in the 21st Century: Bringing the Vision to Life. Toxicological Sciences, 107(2), 324-330. [Link]

-

CORDIS. (2025). Novel toxicology platform brings innovation and safety one step closer. CORDIS News. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2023). New Report Recommends EPA Develop Framework for Evaluating New Approach Methods for Toxicity Testing. National Academies. [Link]

-

Amanote Research. (n.d.). (PDF) Metabolic Fate of the Isocyanide Moiety: Are - Amanote Research. [Link]

-

Hartung, T. (2016). New and Future Toxicological Assays and Their Regulation. ResearchGate. [Link]

-

Rusyn, I., & Daston, G. (2018). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Frontiers in Chemistry, 6, 29. [Link]

-

Wikipedia. (n.d.). Isocyanide. Wikipedia. [Link]

-

Schmalz, H.-G., & Böttcher, C. (2018). Metalated Isocyanides: Formation, Structure, and Reactivity. Angewandte Chemie International Edition, 57(48), 15638-15653. [Link]

-

Ren, Z. (2013). Isocyanide Chemistry. The Dong Group. [Link]

-

Tian, H., & Fleming, F. F. (2024). Exploring the Unique Reactivity of Unsaturated Isocyanides. Drexel Research Discovery. [Link]

-

Kress, C., & Häussinger, D. (2025). General Aspects of Isocyanide Reactivity. ResearchGate. [Link]

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. "Isocyanates and isocyanides - life-threatening toxins or essential compounds?" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 11. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 12. Respiratory effects of inhaled isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 14. worksafebc.com [worksafebc.com]

- 15. dermnetnz.org [dermnetnz.org]

- 16. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanchemistry.com [americanchemistry.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Novel toxicology platform brings innovation and safety one step closer | News | CORDIS | European Commission [cordis.europa.eu]

- 20. New Report Recommends EPA Develop Framework for Evaluating New Approach Methods for Toxicity Testing [nationalacademies.org]

- 21. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2,2-Dimethoxyethyl Isocyanide with Acids and Bases

Abstract

2,2-Dimethoxyethyl isocyanide stands as a versatile and strategic building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive isocyanide moiety and a latent aldehyde protected as an acid-labile acetal, offers a rich landscape of chemical transformations. This guide provides a comprehensive exploration of the compound's reactivity profile, focusing on its interactions with acidic and basic reagents. We will delve into the mechanistic underpinnings of these reactions, from simple hydrolysis to its pivotal role in powerful multicomponent reactions like the Ugi and Passerini reactions. This document serves as a technical primer, offering field-proven insights and detailed protocols to enable researchers to effectively harness the synthetic potential of this valuable reagent.

Introduction: The Unique Chemical Architecture of this compound

This compound is an organic compound featuring two key functional groups that dictate its chemical behavior:

-

The Isocyanide Group (-N≡C): Characterized by a formally divalent carbon atom, this group is the engine of the molecule's reactivity in multicomponent reactions. It can behave as both a nucleophile and an electrophile, allowing it to participate in a wide array of bond-forming processes.[1][2][3]

-

The Dimethyl Acetal Group (-CH(OCH₃)₂): This group serves as a stable protecting group for an aldehyde. Acetals are known for their robustness in neutral to strongly basic conditions, yet they are readily cleaved under acidic conditions to reveal the parent carbonyl.[4][5][6]

This duality makes this compound a "convertible isocyanide." It can be used in a primary synthetic operation, such as an Ugi or Passerini reaction, after which the acetal can be hydrolyzed to unveil a reactive aldehyde for subsequent, selective transformations.[7] This strategic potential is of significant interest in the synthesis of complex molecules and combinatorial libraries for drug discovery.[8][9][10]

Reactivity with Acids: A Tale of Two Functional Groups

The presence of acid introduces a competitive reactivity scenario, targeting both the isocyanide and the acetal functionalities. The outcome is highly dependent on the reaction conditions and the presence of other reagents.

Acid-Catalyzed Hydrolysis

In the presence of aqueous acid, both functional groups are susceptible to hydrolysis.

-

Isocyanide Hydrolysis: Isocyanides are sensitive to acid and undergo hydrolysis to produce a primary amine and formic acid.[11][12][13][14] The reaction is initiated by the protonation of the nucleophilic isocyanide carbon. This is followed by the rate-determining attack of water, leading to the formation of a formamide, which is then further hydrolyzed.[12]

-

Acetal Hydrolysis: The acetal group is readily hydrolyzed under acidic conditions to yield aminoacetaldehyde and two equivalents of methanol.[15][16] This classic reaction proceeds via protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

The competition between these two pathways is dictated by the specific reaction conditions, such as acid strength, temperature, and solvent.

Diagram: Competing Acid Hydrolysis Pathways

Caption: Simplified workflow of the Ugi four-component reaction.

Reactivity with Bases: A Profile of Stability

In stark contrast to its reactivity with acids, this compound exhibits remarkable stability in the presence of bases.

-

Isocyanide Group Stability: Isocyanides are generally stable in strongly basic conditions. [11]In fact, the classic Hofmann isocyanide synthesis (carbylamine reaction) is performed using a strong base like potassium hydroxide with chloroform. [11][17]The lack of reactivity is because the formal negative charge on the isocyanide carbon repels nucleophiles like the hydroxide ion (OH⁻), thus preventing basic hydrolysis. [13][18]

-

Acetal Group Stability: The acetal functional group is a cornerstone of protecting group chemistry precisely because of its stability to bases and nucleophiles. [4][6]There is no viable mechanistic pathway for a base to initiate the cleavage of the C-O bonds in an acetal. [4] Conclusion: For most synthetic applications, this compound can be considered inert to basic conditions, a property that is frequently exploited in multi-step synthetic sequences where base-labile functional groups must be preserved.

Summary of Reactivity

The chemical behavior of this compound is summarized below.

| Condition | Reagent(s) | Isocyanide Group Reactivity | Acetal Group Reactivity | Primary Product(s) |

| Acidic | H₃O⁺ | Reactive : Hydrolyzes | Reactive : Hydrolyzes | N-(2,2-dimethoxyethyl)formamide and/or 2-Isocyanoacetaldehyde |

| Acidic | R¹-COOH, R²R³C=O | Reactive : Passerini Reaction | Stable (under anhydrous conditions) | α-acyloxy carboxamide |

| Acidic | R¹-COOH, R²R³C=O, R⁴-NH₂ | Reactive : Ugi Reaction | Stable (under anhydrous conditions) | Bis-amide |

| Basic | OH⁻, RO⁻, etc. | Stable | Stable | No Reaction |

Experimental Protocols

The following protocols are illustrative examples of how this compound is utilized in a synthetic context.

Protocol 1: Ugi Four-Component Reaction

This protocol describes a general procedure for the synthesis of a complex bis-amide.

Workflow Diagram:

Caption: Experimental workflow for a typical Ugi reaction.

Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq.), the aldehyde (1.0 eq.), and the carboxylic acid (1.0 eq.).

-

Add methanol (to achieve a concentration of approximately 0.5 M).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

Add this compound (1.05 eq.) to the reaction mixture.

-

Seal the flask and continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by flash column chromatography on silica gel to isolate the desired bis-amide product.

Protocol 2: Post-Ugi Acetal Deprotection

This protocol describes the cleavage of the acetal group to reveal the aldehyde.

Step-by-Step Methodology:

-

Dissolve the purified Ugi product (1.0 eq.) from Protocol 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, 2M solution) or p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Once complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde product, which can be used directly or purified further if necessary.

Conclusion

This compound is a powerful synthetic tool whose reactivity is governed by the interplay of its isocyanide and acetal functionalities. Its stability in basic media contrasts sharply with its rich and versatile chemistry under acidic conditions. While susceptible to simple hydrolysis, its true synthetic value is realized in multicomponent reactions, where it facilitates the rapid construction of complex, drug-like molecules. The ability to subsequently unmask a latent aldehyde via acetal hydrolysis provides an additional layer of strategic depth, solidifying its role as a valuable building block for researchers in organic synthesis and medicinal chemistry.

References

-

Wikipedia. Isocyanide. [Link]

-

ResearchGate. Synthesis of α,ω-diene monomers employing 2-(2,2-dimethoxyethyl)phenyl isocyanide by P-3CR, ADMET polymerization, and conversion into indole substituted active amides, with postpolymerization modifications. [Link]

-

Wikipedia. Passerini reaction. [Link]

- Domling, A. (2002). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Current Organic Chemistry, 6(11), 1037-1073.

- Galli, U., et al. (2008). Reaction of Carboxylic Acids with Isocyanides: A Mechanistic DFT Study. Chemistry – A European Journal, 14(25), 7522-7533.

-

Thieme E-Books. Further Components Carboxylic Acid and Amine (Ugi Reaction). [Link]

-

Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

Wikipedia. Ugi reaction. [Link]

-

Organic Syntheses. Ugi Multicomponent Reaction. [Link]

- Sharma, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(8), 1034.

- Dömling, A. (2014). Isocyanide-Based Multicomponent Reactions. In Multicomponent Reactions. Wiley-VCH Verlag GmbH & Co. KGaA.

- Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(16), 9069-9117.

-

Aakash Institute. Organic Chemistry – Specific Name Reactions. [Link]

- Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International journal of molecular sciences, 21(23), 9160.

-

Chemistry Stack Exchange. Why doesn't hydrolysis of isocyanides take place in basic medium?. [Link]

-

Wiley Online Library. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. [Link]

-

Royal Society of Chemistry. Investigating the bioorthogonality of isocyanides. [Link]

-

Chemistry Stack Exchange. Why are acetals stable to bases and nucleophiles?. [Link]

-

Toppr. Ethyl isocyanide on hydrolysis in acidic medium generates. [Link]

-

Wikipedia. Acetal. [Link]

-

ResearchGate. Scheme 2 Synthesis of isocyanides. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

University of Calgary. HYDROLYSIS. [Link]

-

Vedantu. Hydrolysis of alkyl isocyanide yields A Primary amine. [Link]

-

Organic Chemistry Portal. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. [Link]

-

PubMed Central. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates. [Link]

-

askIITians. Ethyl isocyanide on hydrolysis in acidic medium generates. [Link]

-

Institute of Molecular and Translational Medicine. The isocyanide SN2 reaction. [Link]

-

Brainly.in. Methyl isocyanide on hydrolysis in acidic medium gives. [Link]

-

YouTube. Ethyl isocyanide on hydrolysis in acidic medium generates:. [Link]

-

MDPI. Bond Forming Reactions Involving Isocyanides at Diiron Complexes. [Link]

-

PubMed. Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. [Link]

-

YouTube. hydrolysis mechanism of isocyanide.By Dr RAHUL DEV.. [Link]

-

PubMed. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. [Link]

-

ResearchGate. Multicomponent isocyanide-based synthesis of reactive styrenic and (meth)acrylic monomers and their RAFT (co)polymerization. [Link]

-

YouTube. HYDROLYSIS OF ISOCYANIDES. [Link]

Sources

- 1. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imtm.cz [imtm.cz]

- 3. Bond Forming Reactions Involving Isocyanides at Diiron Complexes | MDPI [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocyanide - Wikipedia [en.wikipedia.org]

- 12. Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE [vedantu.com]

- 13. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 14. brainly.in [brainly.in]

- 15. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. kvmwai.edu.in [kvmwai.edu.in]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Quantum Chemical Calculations for 2,2-Dimethoxyethyl Isocyanide in Drug Discovery

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 2,2-Dimethoxyethyl isocyanide, a versatile building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and a practical, step-by-step computational workflow. We delve into the rationale behind selecting appropriate computational methods, such as Density Functional Theory (DFT), and basis sets to accurately predict molecular properties. The guide emphasizes scientific integrity by incorporating self-validating protocols and grounding theoretical claims in authoritative references. By synthesizing technical accuracy with field-proven insights, this document serves as a practical resource for leveraging computational chemistry to accelerate drug discovery programs that utilize isocyanide-based multicomponent reactions.

Introduction: The Strategic Role of Isocyanides and Computational Chemistry

This compound is a key reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[1][2] These reactions are exceptionally valuable in drug discovery because they allow for the rapid, one-pot synthesis of diverse and complex "drug-like" molecules from simple starting materials.[3][4] The efficiency and high atom economy of IMCRs make them ideal for generating large molecular libraries for high-throughput screening.[1][2] The resulting products, often peptidomimetics or complex heterocycles, are frequently explored as potential therapeutic agents targeting a wide range of diseases.[5][6]

The unique reactivity of the isocyanide functional group, which features both nucleophilic and electrophilic characteristics at the terminal carbon, is central to its synthetic utility.[7] Understanding the electronic structure, conformational preferences, and reactivity of this compound is therefore critical for optimizing reaction conditions and designing novel molecular scaffolds.

This is where computational chemistry, particularly quantum mechanics (QM), offers a significant advantage.[8] By simulating molecular behavior at the atomic level, we can predict a wide array of properties before a compound is ever synthesized in the lab.[9] This predictive power accelerates the drug discovery pipeline by enabling rational design, identifying promising candidates, and minimizing late-stage failures.[8][10] This guide will provide the theoretical basis and a practical workflow for applying these powerful computational tools to the study of this compound.

Theoretical Foundations: A Primer on DFT for Organic Molecules

For most applications in organic and medicinal chemistry, Density Functional Theory (DFT) provides the best balance of accuracy and computational cost.[11][12] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[9]

The accuracy of a DFT calculation depends on two key choices: the functional and the basis set .

-

Functionals : The functional is a mathematical approximation that describes the exchange-correlation energy—a complex term that accounts for the quantum mechanical interactions between electrons. For organic molecules, hybrid functionals like B3LYP are a popular and well-benchmarked choice. When non-covalent interactions are important, dispersion corrections (e.g., -D3 or -D4 ) should be included.[13][14]

-

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons around the nuclei.[16][17]

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used. The numbers and letters indicate the number of functions used for core and valence electrons, and the inclusion of polarization (d,p) and diffuse + functions.[18] Polarization functions allow orbitals to change shape, while diffuse functions are important for describing anions and weak interactions.[19] For general-purpose calculations on molecules like this compound, a basis set such as 6-311+G(d,p) is often a robust choice.[18][20]

-

A Validated Computational Workflow

This section details a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound. Each step is designed to be part of a self-validating system, ensuring the scientific rigor of the results.

Experimental Protocol: Step-by-Step Calculation

Objective: To determine the ground-state geometry, vibrational frequencies, and electronic properties of this compound.

Software: A quantum chemistry package such as Gaussian, ORCA, or PySCF.[21][22]

-

Step 1: Molecule Building

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., UFF) to generate a reasonable starting structure.

-

Save the coordinates in a format compatible with your chosen QM software.

-

-

Step 2: Geometry Optimization

-

Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized structure is the basis for all subsequent property calculations.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP-D3(BJ) (A hybrid functional with dispersion correction).

-

Basis Set: 6-311+G(d,p) (A triple-zeta Pople basis set with diffuse and polarization functions).

-

Solvent Model: Include an implicit solvent model, such as the Polarization Continuum Model (PCM) with water or a relevant organic solvent, to better approximate solution-phase behavior.[23]

-

Execution: Submit the calculation. This is typically the most computationally intensive step.

-

-

Step 3: Frequency Analysis (Self-Validation)

-

Causality: This step is crucial for two reasons: 1) It verifies that the optimized geometry is a true energy minimum, and 2) It provides theoretical vibrational frequencies that can be compared to experimental infrared (IR) spectra.[24]

-

Protocol: Perform a frequency calculation at the same level of theory (B3LYP-D3(BJ)/6-311+G(d,p)) using the optimized geometry from Step 2.

-

Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Output: This calculation yields thermodynamic data (enthalpy, Gibbs free energy) and the predicted IR spectrum. The characteristic isocyanide (N≡C) stretch is a key vibrational mode to analyze.[25]

-

-

Step 4: Molecular Property Calculations

-

Using the validated minimum-energy geometry, perform single-point energy calculations to determine various electronic and spectroscopic properties.

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction.

-

-

Spectroscopic Properties:

-

NMR Spectroscopy: Predict ¹H and ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[24] These can be directly compared to experimental NMR data for structural validation.

-

-

Data Presentation and Interpretation

Quantitative results should be organized into clear tables for easy comparison and analysis.

Table 1: Calculated Molecular Properties for this compound Calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory in implicit water (PCM).

| Property | Calculated Value | Units | Experimental Value (if available) |

| Thermodynamic | |||

| Total Electronic Energy | Value | Hartrees | N/A |

| Gibbs Free Energy | Value | Hartrees | N/A |

| Spectroscopic | |||

| Isocyanide (N≡C) Stretch Freq. | ~2150 - 2160 | cm⁻¹ | ~2156 cm⁻¹[25] |

| ¹³C Shift (Isocyanide C) | Value | ppm | ~158 ppm[25] |

| Electronic | |||

| HOMO Energy | Value | eV | N/A |

| LUMO Energy | Value | eV | N/A |

| HOMO-LUMO Gap | Value | eV | N/A |

| Dipole Moment | Value | Debye | N/A |

Interpretation of Results:

-

Vibrational Analysis: The calculated N≡C stretching frequency should be in close agreement with the experimental value, providing confidence in the chosen computational method.[25]

-

NMR Analysis: Comparing calculated and experimental ¹³C and ¹H NMR shifts helps confirm the molecular structure and conformation.

-

Frontier Orbitals & MEP: Analysis of the HOMO, LUMO, and MEP map will reveal the reactive nature of the isocyanide carbon. The MEP will likely show a region of negative potential near the nitrogen lone pair and a region of positive potential on the carbon, consistent with its known amphiphilic reactivity.[7] This information can be used to rationalize its behavior in Ugi and Passerini reactions, where it attacks an electrophilic iminium or carbonyl carbon.[2][3]

Conclusion

This guide has provided a robust and scientifically validated framework for conducting quantum chemical calculations on this compound. By following this detailed workflow—from initial structure generation to geometry optimization, frequency validation, and property calculation—researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic characteristics. The application of DFT allows for the accurate prediction of properties that are directly comparable to experimental data, thereby confirming the validity of the computational model. These theoretical insights are not merely academic; they provide a powerful predictive tool that can guide synthetic efforts, rationalize reaction mechanisms, and ultimately accelerate the rational design of novel therapeutics in drug discovery programs.

References

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs . MDPI. [Link]

-

Computational Drug Design . Wiley. [Link]

-

Choosing the Right Basis Set . ChemistryViews. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions . National Institutes of Health (NIH). [Link]

-

Selection Method of Basis Set in Quantum Chemistry . CD ComputaBio. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. [Link]

-

Basis set (chemistry) . Wikipedia. [Link]

-

On basis set optimisation in quantum chemistry . ESAIM: Proceedings and Surveys. [Link]

-

What considerations must be made when selecting a basis set? . Chemistry Stack Exchange. [Link]

-

Guides to free computational chemistry tools for drug discovery . Drugs for Neglected Diseases initiative (DNDi). [Link]

-

Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies . RSC Medicinal Chemistry. [Link]

-

Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions . ResearchGate. [Link]

-

Computational Drug Design: A Guide for Computational and Medicinal Chemists . Journal of the American Chemical Society. [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry . CORE. [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery . SteerOn Research. [Link]

-